![molecular formula C14H15NO2 B146677 ethyl 1-benzyl-1H-pyrrole-3-carboxylate CAS No. 128259-47-2](/img/structure/B146677.png)
ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.28 . It is also known by its IUPAC name, ethyl 1-benzyl-1H-pyrrole-3-carboxylate .
Molecular Structure Analysis
The InChI code for ethyl 1-benzyl-1H-pyrrole-3-carboxylate is 1S/C14H15NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Pyrrol-2-ones
The compound can be used in the synthesis of pyrrol-2-ones . Pyrrol-2-ones are a class of organic compounds that exhibit a broad spectrum of biological activity . The synthesis involves a three-component reaction of 1H-pyrrole-2,3-diones with malononitrile and phthalhydrazide .
Formation of Spiro Heterocyclic Systems
Ethyl 1-Benzylpyrrole-3-carboxylate can be used in the formation of previously inaccessible spiro [pyrazolo [1,2- b ]phthalazine-1,3′-pyrrole] heterocyclic system . This is achieved through a three-component condensation of 1H-pyrrole-2,3-diones with malononitrile and phthalhydrazide .
Medicinal Chemistry
The compound attracts interest for medicinal chemistry . The resultant compounds from its reactions could potentially be used in the development of new drugs .
Cytotoxic Activity
Derivatives of the compound have shown good cytotoxic activity against some cancer cell lines . This suggests potential applications in cancer research and treatment .
Controlled Radical Polymerization
The compound can be used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent for controlled radical polymerization . This process is crucial in the production of well-defined polymers with specific properties .
Synthesis of Vinyl Esters and Vinyl Amides
Ethyl 1-Benzylpyrrole-3-carboxylate can be used in the polymerization of vinyl esters and vinyl amides . These polymers have various applications in the chemical industry .
Safety and Hazards
properties
IUPAC Name |
ethyl 1-benzylpyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZAVNAKDOXZGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562803 | |
Record name | Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |
CAS RN |
128259-47-2 | |
Record name | Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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